molecular formula C10H22Cl2N2O2 B1456086 Methyl 2-amino-4-(piperidin-1-yl)butanoate dihydrochloride CAS No. 1354949-44-2

Methyl 2-amino-4-(piperidin-1-yl)butanoate dihydrochloride

Cat. No.: B1456086
CAS No.: 1354949-44-2
M. Wt: 273.2 g/mol
InChI Key: MFBCWZOACUKRTJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(piperidin-1-yl)butanoate dihydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a piperidine ring, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(piperidin-1-yl)butanoate dihydrochloride typically involves the reaction of methyl 2-amino-4-(piperidin-1-yl)butanoate with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and high purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(piperidin-1-yl)butanoate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl 2-amino-4-(piperidin-1-yl)butanoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(piperidin-1-yl)butanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring in its structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-(piperidin-1-yl)butanoate
  • Methyl 2-amino-4-(morpholin-1-yl)butanoate
  • Methyl 2-amino-4-(pyrrolidin-1-yl)butanoate

Uniqueness

Methyl 2-amino-4-(piperidin-1-yl)butanoate dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications where these properties are crucial .

Properties

IUPAC Name

methyl 2-amino-4-piperidin-1-ylbutanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c1-14-10(13)9(11)5-8-12-6-3-2-4-7-12;;/h9H,2-8,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBCWZOACUKRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCN1CCCCC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-(piperidin-1-yl)butanoate dihydrochloride
Reactant of Route 2
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Methyl 2-amino-4-(piperidin-1-yl)butanoate dihydrochloride
Reactant of Route 3
Methyl 2-amino-4-(piperidin-1-yl)butanoate dihydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-4-(piperidin-1-yl)butanoate dihydrochloride
Reactant of Route 5
Methyl 2-amino-4-(piperidin-1-yl)butanoate dihydrochloride
Reactant of Route 6
Methyl 2-amino-4-(piperidin-1-yl)butanoate dihydrochloride

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